molecular formula C20H26N4O4 B3013372 N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-54-4

N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3013372
CAS RN: 872855-54-4
M. Wt: 386.452
InChI Key: RNTREQQVBWKOAH-UHFFFAOYSA-N
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Description

The compound N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethylaminoethyl group and the indole ring, are common in medicinal chemistry and are often associated with a range of biological activities.

Synthesis Analysis

The synthesis of compounds with similar structural features, such as the dimethylaminoethyl group, has been reported. For instance, paper describes the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents. These compounds were synthesized using diazonium salts prepared from aminoazonafides as key intermediates. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the synthetic route to incorporate the specific indole and morpholino groups.

Molecular Structure Analysis

The molecular structure of the compound includes an indole moiety, which is a common scaffold in many biologically active molecules. The indole ring system is known for its presence in natural products and pharmaceuticals. The dimethylaminoethyl side chain is a functional group that can impart certain pharmacokinetic properties to the molecule, such as increased solubility or membrane permeability.

Chemical Reactions Analysis

Although the specific chemical reactions of N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide are not detailed in the provided papers, compounds with similar functional groups have been studied. For example, the dimethylaminoethyl group in paper is part of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides that were synthesized and evaluated for antiallergy activity. This suggests that the dimethylaminoethyl group can participate in reactions that are relevant to the pharmacological activity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be inferred from its structural components. The presence of the dimethylaminoethyl group may contribute to the basicity and solubility of the compound. The indole ring could affect the molecule's ability to interact with biological targets, such as enzymes or receptors, due to its planar structure and potential for pi-stacking interactions. The morpholino group is a common bioisostere for esters or amides and can influence the compound's resistance to metabolic degradation.

Scientific Research Applications

Antifungal Applications

N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potential as antifungal agents. Research by Bardiot et al. (2015) discovered that these derivatives exhibit fungicidal properties against Candida and Aspergillus species, with significant in vitro and in vivo antifungal activity against a variety of fungi, including molds and dermatophytes (Bardiot et al., 2015).

Synthesis and Chemical Transformation

Albreht et al. (2009) explored the synthesis of these compounds, focusing on the transformation of specific derivatives with aromatic amines and monosubstituted hydrazines. This research is significant in understanding the chemical versatility and potential applications of these compounds in various fields (Albreht et al., 2009).

Pharmaceutical and Medical Research

In the realm of pharmaceuticals and medical research, compounds like N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been investigated for their potential applications. For instance, Horishny et al. (2020) studied the synthesis and antitumor properties of certain derivatives, highlighting their promise as new anticancer agents (Horishny et al., 2020).

Materials Science and Engineering

In materials science and engineering, such compounds have been examined for their role in creating novel polymers with specific properties. Bütün et al. (2001, 2003) investigated the selective quaternization and betainization of derivatives in tertiary amine methacrylate diblock copolymers, leading to novel materials with unique properties, such as reversible pH-, salt-, and temperature-induced micellization (Bütün et al., 2001), (Bütün et al., 2003).

Solar Energy Applications

Wu et al. (2009) demonstrated the use of derivatives in improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating the potential of these compounds in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-22(2)8-7-21-20(27)19(26)16-13-24(17-6-4-3-5-15(16)17)14-18(25)23-9-11-28-12-10-23/h3-6,13H,7-12,14H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTREQQVBWKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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